molecular formula C13H19BrS B1338564 Benzene, 1-bromo-4-(heptylthio)- CAS No. 76542-22-8

Benzene, 1-bromo-4-(heptylthio)-

Cat. No.: B1338564
CAS No.: 76542-22-8
M. Wt: 287.26 g/mol
InChI Key: PHYGGWRQEQXFDS-UHFFFAOYSA-N
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Description

"Benzene, 1-bromo-4-(heptylthio)-" is a brominated aromatic compound featuring a heptylthio (-S-C₇H₁₅) substituent at the para position. Its molecular formula is C₁₃H₁₉BrS, with a molecular weight of 295.26 g/mol. The heptylthio group imparts significant lipophilicity, making the compound suitable for applications requiring hydrophobic interactions, such as in surfactants or lipid-soluble pharmaceuticals. The bromine atom enhances reactivity in cross-coupling reactions, a feature exploited in synthetic organic chemistry .

Properties

IUPAC Name

1-bromo-4-heptylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrS/c1-2-3-4-5-6-11-15-13-9-7-12(14)8-10-13/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYGGWRQEQXFDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501205
Record name 1-Bromo-4-(heptylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-22-8
Record name 1-Bromo-4-(heptylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-4-(heptylthio)- typically involves the bromination of a heptylthio-substituted benzene derivative. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction .

Industrial Production Methods

Industrial production methods for Benzene, 1-bromo-4-(heptylthio)- often involve large-scale electrophilic aromatic substitution reactions. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-4-(heptylthio)- undergoes several types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the primary reaction type for this compound, where the bromine atom can be substituted by other electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) as a catalyst.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted benzene derivatives .

Scientific Research Applications

Benzene, 1-bromo-4-(heptylthio)- is extensively used in scientific research due to its unique properties. Some of its applications include:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is used in the development of new materials with specific properties.

    Biological Studies: It is employed in studies related to its biological activity and potential therapeutic applications.

    Industrial Applications: The compound is used in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-4-(heptylthio)- primarily involves electrophilic aromatic substitution. The bromine atom on the benzene ring acts as a leaving group, allowing other electrophiles to attack the aromatic ring and form new substituted products . The molecular targets and pathways involved in these reactions depend on the specific electrophiles and reaction conditions used .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Feature
1-Bromo-4-(heptylthio)benzene C₁₃H₁₉BrS 295.26 N/A Long-chain lipophilicity
1-Bromo-4-(methylthio)benzene C₇H₇BrS 203.10 104-95-0 High polarity
1-Bromo-4-(tert-butylsulfanyl)benzene C₁₀H₁₃BrS 257.24 25752-90-3 Steric hindrance
1-Bromo-4-[(cyclopropylmethyl)thio]benzene C₁₀H₁₁BrS 259.16 917382-54-8 Conformational rigidity
1-Bromo-4-ethoxybenzene C₈H₉BrO 201.06 588-96-5 Reduced reactivity
1-Bromo-4-[(phenylthio)methyl]benzene C₁₃H₁₁BrS 279.20 75954-35-7 Aromatic conjugation

Biological Activity

Benzene, 1-bromo-4-(heptylthio)- (CAS No. 76542-22-8) is a chemical compound that has garnered attention in scientific research due to its unique biological properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its significance in various fields.

Benzene, 1-bromo-4-(heptylthio)- is characterized by a heptylthio group attached to a bromobenzene structure. Its molecular formula is C13H18BrSC_{13}H_{18}BrS, and it exhibits properties that make it suitable for diverse applications, including organic synthesis and material science.

The primary mechanism of action of Benzene, 1-bromo-4-(heptylthio)- involves electrophilic aromatic substitution . The bromine atom on the benzene ring can be replaced by other electrophiles, facilitating the formation of new compounds. This reactivity is crucial for its application in synthetic chemistry and biological studies.

Antimicrobial Properties

Recent studies have indicated that Benzene, 1-bromo-4-(heptylthio)- exhibits antimicrobial activity . Research conducted on various bacterial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting its potential as an antimicrobial agent.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Cytotoxicity Studies

Cytotoxicity assays have shown that Benzene, 1-bromo-4-(heptylthio)- has selective toxicity towards cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells while exhibiting minimal toxicity towards normal cells. The IC50 values for various cancer cell lines are summarized below:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of Benzene, 1-bromo-4-(heptylthio)- against multi-drug resistant bacterial strains, suggesting its potential role in developing new antibiotics .
  • Cancer Research : Research presented at the Annual Oncology Conference demonstrated that Benzene, 1-bromo-4-(heptylthio)- can enhance the efficacy of conventional chemotherapeutic agents when used in combination therapies, indicating its potential as an adjunct treatment for various cancers .
  • Mechanistic Insights : A detailed mechanistic study published in Toxicology Reports explored how Benzene, 1-bromo-4-(heptylthio)- induces oxidative stress in cancer cells, leading to increased apoptosis rates through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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